Bismuthine, (acetyloxy)diphenyl-
Description
Contextual Overview of Organobismuth Compounds in Contemporary Chemical Research
Organobismuth compounds are increasingly recognized for their potential in various chemical domains. Bismuth's low cost, low toxicity, and environmentally friendly nature make it an attractive alternative to other heavy metals in chemical synthesis. nih.gov
Organobismuth compounds, existing in both Bi(III) and Bi(V) oxidation states, have shown promise as catalysts and reagents in a variety of organic reactions. wikipedia.orgnih.gov Triarylbismuth(III) compounds, for instance, are used to catalyze certain polymerization reactions of alkenes and alkynes. wikipedia.org In the presence of a metal co-catalyst like copper(II), they can facilitate the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. wikipedia.orgnih.gov Organobismuth(V) reagents are potent oxidants, capable of converting alcohols to carbonyls and cleaving glycols. wikipedia.org These compounds are also instrumental in arylation reactions, which are crucial for synthesizing complex organic molecules. nih.gov
The catalytic activity of bismuth compounds is an active area of research, with ongoing efforts to develop more stable and recoverable catalysts. nih.gov The instability of the bismuth-carbon bond has historically limited their broader application, but the development of cyclic and cationic organobismuth complexes is overcoming this challenge. nih.gov
The unique properties of the bismuth atom, including its large size, high polarizability, and relativistic effects, make organobismuth compounds valuable in materials science. These compounds are being explored for their potential in creating novel optical and semiconductor materials. For example, organobismuth polymers have been synthesized and investigated as X-ray contrast materials due to bismuth's ability to absorb X-rays. kpi.ua The incorporation of bismuth-containing monomers into polymers can tailor their properties, such as increasing the refractive index and thermal stability.
Distinctive Chemical Characteristics of Bismuth in Organometallic Systems
Bismuth's position as the heaviest stable element in group 15 of the periodic table endows it with unique chemical characteristics that influence its behavior in organometallic compounds. bohrium.combyjus.com
Relativistic effects, which become significant for heavy elements like bismuth, play a crucial role in its chemistry. bohrium.comresearchgate.net These effects cause a contraction and stabilization of the 6s orbitals, making the 6s² electrons less available for bonding. nih.gov This phenomenon is known as the "inert pair effect," which explains the prevalence of the +3 oxidation state for bismuth. nih.govquora.com While the +5 oxidation state exists, Bi(V) compounds are strong oxidizing agents. nih.gov The inert pair effect influences the geometry and reactivity of organobismuth compounds. nih.gov
Bismuth compounds can exhibit both Lewis acidic and Lewis basic properties. The Bi(III) center, with its available p-orbitals and the weak shielding of its 4f electrons, can act as a Lewis acid, accepting electron pairs. bohrium.comnih.gov This Lewis acidity is fundamental to the catalytic activity of many bismuth compounds in organic reactions. researchgate.net Conversely, the presence of a lone pair of electrons on the bismuth atom allows it to act as a Lewis base, donating electrons to form coordinate bonds with transition metals. wikipedia.org This dual behavior allows for a wide range of chemical interactions and applications. nih.govthieme-connect.com
The ability of bismuth to cycle between different oxidation states, primarily Bi(III) and Bi(V), is central to its role in redox catalysis. nih.govnih.govacs.org In many catalytic cycles, a Bi(III) species is oxidized to a Bi(V) intermediate, which then participates in the desired chemical transformation before being reduced back to Bi(III). acs.org For example, in some fluorination reactions, a Bi(III) catalyst undergoes transmetalation with a boronic ester, followed by oxidation to a Bi(V) species, which then reductively eliminates to form the fluorinated product. nih.govacs.org The redox potential of the Bi(III)/Bi(V) couple makes bismuth a versatile element for mediating a variety of oxidative and reductive processes. nih.govchemrxiv.org
Classification and Scope of Bismuthine, (acetyloxy)diphenyl- as an Organobismuth(III) Carboxylate
Bismuthine, (acetyloxy)diphenyl-, also known as acetoxydiphenylbismuthine, is an organometallic compound that holds a specific position within the broader field of organobismuth chemistry. Its classification is rooted in the nature of the chemical bonds present and the oxidation state of the central bismuth atom. As an organobismuth(III) carboxylate, it features a bismuth atom in the +3 oxidation state, which is one of the two common oxidation states for bismuth, the other being +5. wikipedia.org The compound is characterized by the presence of two phenyl groups (C₆H₅) directly bonded to the bismuth atom through carbon-bismuth (Bi-C) bonds, and one acetyloxy group (CH₃COO) bonded through a bismuth-oxygen (B8504807) (Bi-O) linkage.
This structure places it in the sub-class of diarylbismuth(III) carboxylates. Organobismuth compounds are known for the unique properties imparted by the bismuth atom, such as a large atomic size and high polarizability. The chemistry of organobismuth compounds has developed more slowly than that of other main group metals, partly due to the relative instability of the bismuth-carbon bond. nih.gov
Structurally, organobismuth(III) carboxylates often exhibit polymeric structures in the solid state, where the carboxylate group bridges between two different bismuth atoms, rather than forming a simple monomeric chelate. wikipedia.org While specific crystallographic data for Bismuthine, (acetyloxy)diphenyl- is not widely detailed, it is expected to follow this trend, leading to a polymeric chain structure. In such an arrangement, the geometry around the bismuth atom would be distorted from a simple pyramidal structure typical of triorganobismuth(III) compounds. wikipedia.org
The synthesis of organobismuth(III) carboxylates like Bismuthine, (acetyloxy)diphenyl- can be achieved through several routes. One notable method involves the reaction of a triaryl bismuthine, such as triphenylbismuthine, with a carboxylic acid. iwu.edu For instance, the treatment of triphenylbismuth (B1683265) with acetic acid can yield Bismuthine, (acetyloxy)diphenyl-. iwu.edu
The scope of Bismuthine, (acetyloxy)diphenyl-, and related organobismuth(III) carboxylates, primarily lies in their application as reagents in organic synthesis. researchgate.net Bismuth(III) compounds are generally considered attractive for "green chemistry" applications due to bismuth's relatively low cost and significantly lower toxicity compared to other heavy metals like lead, mercury, and thallium. nih.govresearchgate.net
Research Findings and Applications:
Esterification Reactions: Bismuth(III) carboxylates have proven to be effective reagents for the selective esterification of carboxylic acids with alkyl halides. iwu.edu This methodology is notable because the progress of the reaction can often be visually tracked; the bismuth carboxylates are typically colorless, while the resulting bismuth trihalide (e.g., BiBr₃) is often a distinctly colored solid. iwu.edu
Arylation Reagents: While pentavalent organobismuth compounds are well-known for arylation, trivalent species also play a role. Organobismuth(III) reagents can participate in C-arylation, N-arylation, and O-arylation reactions, often facilitated by a co-catalyst such as a copper salt. nih.gov
Catalysis: The Lewis acidic nature of the bismuth center allows organobismuth(III) compounds to function as catalysts in a variety of organic transformations. nih.gov They have been employed to catalyze reactions such as aldol (B89426) condensations, Diels-Alder reactions, and Michael additions. iwu.eduresearchgate.net The presence of both Lewis acidity at the bismuth center and potential Lewis basicity from the carboxylate oxygen could allow for bifunctional catalysis. nih.gov
The unique reactivity of the Bi-C and Bi-O bonds in Bismuthine, (acetyloxy)diphenyl- defines its utility. The relatively weak Bi-C bond can be cleaved under certain conditions to transfer a phenyl group, while the carboxylate group can be exchanged or participate in reactions. wikipedia.orgnih.gov This dual functionality makes it a versatile tool in the synthesis of complex organic molecules.
Chemical Properties of Bismuthine, (acetyloxy)diphenyl-
| Property | Data |
| Chemical Formula | C₁₄H₁₃BiO₂ |
| Molecular Weight | 422.24 g/mol |
| IUPAC Name | (Acetyloxy)diphenylbismuthine |
| Synonyms | Diphenylbismuth acetate (B1210297) |
| Classification | Organobismuth(III) Carboxylate |
| CAS Number | 34906-83-1 |
Properties
CAS No. |
4723-24-4 |
|---|---|
Molecular Formula |
C14H13BiO2 |
Molecular Weight |
422.23 g/mol |
IUPAC Name |
diphenylbismuthanyl acetate |
InChI |
InChI=1S/2C6H5.C2H4O2.Bi/c2*1-2-4-6-5-3-1;1-2(3)4;/h2*1-5H;1H3,(H,3,4);/q;;;+1/p-1 |
InChI Key |
GQDHGSXQYMVUJR-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Bi](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of Organobismuth Carboxylates
X-ray Crystallographic Analysis of Organobismuth(III) Carboxylates
Coordination Geometries Around the Bismuth Center
The coordination geometry around the bismuth atom in organobismuth(III) carboxylates is highly variable and influenced by the nature of the organic and carboxylate ligands. While simple triorganobismuth(III) compounds often exhibit a pyramidal structure, the introduction of carboxylate ligands can lead to hypervalent structures with higher coordination numbers. wikipedia.org
In many organobismuth(III) carboxylates, the bismuth center adopts a distorted geometry that can range from square pyramidal to a more complex arrangement. For instance, some organobismuth(III) dihalides stabilized by intramolecular N→Bi interactions exhibit a distorted square pyramidal geometry. researchgate.net This distortion is often a result of the stereochemically active 6s² lone pair of electrons on the bismuth atom, which can occupy a coordination site and influence the arrangement of the ligands. ucl.ac.uk The coordination number at the bismuth center in carboxylate complexes is frequently greater than three, often reaching seven, eight, or even nine, due to the formation of bridging interactions with carboxylate ligands. rsc.orgresearchgate.netnih.gov In some instances, two different coordination geometries, such as a distorted pentagonal bipyramidal and a distorted dodecahedron, can coexist within the same binuclear bismuth compound. nih.govresearchgate.net
The specific example of [PhBi(2-(C5H4N)CO2)2]4 reveals a tetrameric structure where the bismuth centers are part of a larger assembly. rsc.org The flexibility in coordination geometry is a hallmark of bismuth chemistry, allowing for the formation of diverse and complex structures. ucl.ac.uk
Examination of Carboxylate Ligand Chelation and Bridging Modes
Carboxylate ligands in organobismuth compounds display a remarkable versatility in their coordination modes, acting as monodentate, bidentate chelating, or bridging ligands. Chelation involving the carboxylate group is less common in organobismuth carboxylates compared to other metal carboxylates. wikipedia.org Instead, polymeric structures are frequently formed where the carboxylate oxygens bridge between different bismuth atoms. wikipedia.org
Several bridging modes have been identified, including μ2 and μ3, leading to the formation of one-dimensional chains or more complex polymeric networks. rsc.orgresearchgate.net For example, in the polymeric structure of [Bi(o-MeOC6H4CO2)3]∞, dimeric units constructed from chelating and unsymmetrically bridging carboxylates are further linked by longer intermolecular Bi–O bonds. rsc.org The difference in the CO2 stretching frequencies (Δν) in infrared spectra can provide clues about the coordination mode, with values between 150 and 200 cm⁻¹ being typical for chelating and bridging carboxylates. rsc.org
Intermolecular Interactions and Solid-State Architecture
The solid-state architecture of organobismuth carboxylates is significantly influenced by intermolecular interactions. These interactions, which include van der Waals forces and weaker Bi–O interactions, play a crucial role in assembling the individual molecules into larger supramolecular structures. researchgate.net
In many cases, these interactions lead to the formation of coordination polymers. researchgate.netrsc.org For instance, dimeric units can be linked together through longer, weaker Bi–O bridging bonds to form an extended polymeric chain. rsc.org The interplay of intramolecular coordination and intermolecular interactions can result in novel architectures, such as the ladder-type framework observed in some organobismuth compounds formed through multiple inter- and intramolecular Bi–O interactions. nih.govresearchgate.net The solid-state packing is also influenced by the presence of solvent molecules of crystallization, which can participate in hydrogen bonding and further stabilize the crystal lattice. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of organobismuth carboxylates in solution. It provides valuable information about the chemical environment of the nuclei present in the molecule.
Elucidation of Aryl Group Chemical Shifts and Coupling Patterns
¹H and ¹³C NMR spectroscopy are fundamental in determining the structure of the aryl groups attached to the bismuth center. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic environment, which is influenced by the number and nature of the substituents on the bismuth atom. researchgate.net
A general trend observed in the ¹H NMR spectra of arylbismuth(III) carboxylates is the successive downfield shift of the aromatic proton resonances as the number of aryl groups on the bismuth atom decreases. researchgate.net This allows for the ready identification of species like R₂Bi(O₂CR') and RBi(O₂CR')₂ in mixtures. researchgate.net For instance, in halobismuthanes, the ortho proton of the aryl group adjacent to the bismuth atom experiences anisotropic deshielding due to the proximity of the electronegative halogen, resulting in a significant downfield shift. mdpi.com The chemical shifts of aryl protons can be estimated using additivity constants or by comparison with model compounds, although the accuracy can be affected by multiple substitutions and subtle structural changes. wisc.edu
The following table provides an example of typical ¹H NMR chemical shift ranges for protons in aryl groups attached to bismuth.
| Proton Type | Typical Chemical Shift Range (ppm) |
| Benzene (B151609) Protons | 6.79 - 7.34 |
| Methylene Protons of Aryl Group | 4.42 - 5.32 |
| Ortho Proton (adjacent to Bi in halobismuthanes) | 9.06 - 9.42 |
This table is for illustrative purposes; actual chemical shifts can vary based on the specific compound and solvent.
Dynamics of Ligand Exchange and Redistribution Phenomena via NMR
NMR spectroscopy, particularly variable-temperature NMR, is a powerful technique for studying dynamic processes such as ligand exchange and redistribution reactions in solution. These processes are often rapid on the NMR timescale at room temperature, leading to averaged signals. researchgate.net
Organobismuth(III) carboxylates can undergo aryl redistribution reactions in solution, especially in coordinating solvents like dimethyl sulfoxide. researchgate.net This means that a compound like diphenylbismuth acetate (B1210297) could potentially redistribute to form triphenylbismuth (B1683265) and phenylbismuth diacetate. Dynamic NMR studies can provide information on the rates and activation barriers of these exchange processes. researchgate.net
Ligand exchange between the bismuth center and free ligands in solution can also be monitored by NMR. chemrxiv.orgcore.ac.uk The rate of exchange can influence the line shape of the NMR signals, from sharp, distinct peaks for slow exchange to broad or coalesced peaks for intermediate and fast exchange, respectively. core.ac.uk These studies are crucial for understanding the stability and reactivity of organobismuth carboxylates in solution.
Infrared (IR) Spectroscopy for Functional Group and Coordination Confirmation
Infrared (IR) spectroscopy is an indispensable technique for characterizing organobismuth carboxylates like (acetyloxy)diphenylbismuthine. The vibrational frequencies of the carboxylate group are particularly sensitive to its coordination mode with the bismuth center. The key diagnostic bands are the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations of the carboxylate moiety. The difference between these two frequencies (Δν = νasym(COO) - νsym(COO)) is a critical parameter for determining the nature of the metal-carboxylate interaction.
The coordination of the acetate ligand to the diphenylbismuth(III) cation, [Ph₂Bi]⁺, can adopt several modes, including monodentate, bidentate chelating, or bridging. Each of these coordination modes results in a characteristic Δν value. For comparison, the free acetate ion exhibits a Δν of approximately 164 cm⁻¹.
Monodentate Coordination: In this mode, one oxygen atom of the acetate group is coordinated to the bismuth atom. This leads to a larger separation between the asymmetric and symmetric stretching frequencies, resulting in a Δν value significantly greater than that of the ionic acetate.
Bidentate Chelating Coordination: Here, both oxygen atoms of the acetate group coordinate to the same bismuth atom, forming a four-membered ring. This coordination mode leads to a smaller Δν value compared to the ionic acetate.
Bridging Coordination: In this arrangement, the acetate ligand bridges two bismuth centers. The Δν value for bridging coordination is typically intermediate between that of monodentate and bidentate coordination and is close to the ionic value.
In addition to the carboxylate stretches, the IR spectrum of (acetyloxy)diphenylbismuthine would also exhibit characteristic absorptions for the phenyl groups, such as the C-H stretching vibrations (around 3100-3000 cm⁻¹), C=C stretching vibrations (around 1600-1450 cm⁻¹), and out-of-plane C-H bending vibrations (around 750-700 cm⁻¹). The Bi-O and Bi-C stretching vibrations are expected to appear in the far-infrared region, typically below 600 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
| ν(C-H) of Phenyl groups | 3100 - 3000 | Aromatic C-H stretching |
| νasym(COO) | ~1580 - 1650 | Asymmetric stretching of the carboxylate group, sensitive to coordination mode. |
| νsym(COO) | ~1400 - 1450 | Symmetric stretching of the carboxylate group, sensitive to coordination mode. |
| ν(C=C) of Phenyl groups | 1600 - 1450 | Aromatic ring skeletal vibrations. |
| Out-of-plane δ(C-H) of Phenyl groups | 750 - 700 | Characteristic of monosubstituted benzene rings. |
| ν(Bi-O) | < 600 | Bismuth-oxygen (B8504807) stretching vibration. |
| ν(Bi-C) | < 500 | Bismuth-carbon stretching vibration. |
Table 1: Expected Infrared Absorption Bands for (Acetyloxy)diphenylbismuthine.
Based on studies of related organobismuth(III) carboxylates, a polymeric structure with bridging acetate ligands is often observed, which would result in a Δν value comparable to that of the ionic acetate. However, without experimental data for the specific compound, the exact coordination cannot be definitively assigned.
Mass Spectrometric Investigations of Organobismuth(III) Fragments
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of organobismuth compounds. For (acetyloxy)diphenylbismuthine, electron impact (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum is expected to show a molecular ion peak ([M]⁺), although it may be weak due to the lability of the Bi-C and Bi-O bonds.
The fragmentation of organobismuth(III) compounds is often characterized by the cleavage of the bismuth-carbon and bismuth-heteroatom bonds. The most prominent and stable fragment anticipated for (acetyloxy)diphenylbismuthine is the diphenylbismuth cation, [Ph₂Bi]⁺. This ion is expected to be a major peak in the mass spectrum due to the stability of the diarylbismuthonium cation.
Further fragmentation of the [Ph₂Bi]⁺ ion can occur, leading to the formation of the phenylbismuth cation, [PhBi]⁺, and subsequently the bismuth cation, [Bi]⁺. The loss of the phenyl groups as neutral radicals (C₆H₅•) or as a biphenyl (B1667301) molecule (C₁₂H₁₀) are also possible fragmentation pathways. The acetate ligand itself can fragment, leading to the loss of a neutral acetic acid molecule or a ketene (B1206846) molecule.
| Ion Fragment | m/z (calculated) | Proposed Fragmentation Pathway |
| [C₁₄H₁₃BiO₂]⁺ (Molecular Ion) | 426.06 | Ionization of the parent molecule. |
| [C₁₂H₁₀Bi]⁺ ([Ph₂Bi]⁺) | 363.03 | Loss of the acetate radical (•OCOCH₃) from the molecular ion. |
| [C₆H₅Bi]⁺ ([PhBi]⁺) | 286.99 | Loss of a phenyl radical (•C₆H₅) from the [Ph₂Bi]⁺ ion. |
| [Bi]⁺ | 208.98 | Loss of a phenyl radical (•C₆H₅) from the [PhBi]⁺ ion. |
| [C₁₂H₁₀]⁺ (Biphenyl) | 154.08 | Reductive elimination of biphenyl from the [Ph₂Bi]⁺ ion. |
| [C₆H₅]⁺ (Phenyl cation) | 77.04 | Fragmentation of a phenyl-containing ion. |
| [CH₃CO]⁺ (Acylium ion) | 43.02 | Fragmentation of the acetate ligand. |
Table 2: Plausible Mass Spectrometric Fragments of (Acetyloxy)diphenylbismuthine.
The isotopic pattern of bismuth, which consists of a single stable isotope (²⁰⁹Bi), simplifies the interpretation of the mass spectrum as no isotopic clusters for bismuth-containing fragments will be observed. The presence and relative abundance of these fragments in the mass spectrum provide a "fingerprint" that helps to confirm the structure of (acetyloxy)diphenylbismuthine.
Reactivity and Mechanistic Pathways of Organobismuth Iii Carboxylates
Oxidative Transformations of Bismuthine, (acetyloxy)diphenyl- Analogs
The capacity of organobismuth(III) compounds to be oxidized to the organobismuth(V) state is a cornerstone of their synthetic utility. This transformation is central to many of their applications, particularly in arylation reactions.
Organobismuth(III) compounds, such as triphenylbismuthine, can be oxidized to form pentavalent bismuth species. For instance, the in-situ formation of triphenylbismuth(V) dicarboxylates, like Ph₃Bi(OAc)₂, can be achieved using oxidants such as sodium perborate (B1237305) monohydrate in the presence of acetic acid. colab.ws These pentavalent intermediates are generally characterized by a trigonal bipyramidal geometry. colab.ws
The formation of these Bi(V) species is a critical step that precedes many of the subsequent reactions where these compounds act as aryl group donors. The stability and reactivity of these intermediates are influenced by the nature of the ligands attached to the bismuth center. Studies on the formation of triphenylbismuth(V) bis-carboxy ester complexes have shown that the process can be highly diastereoselective, governed by both steric and hyperconjugative interactions between the ligands and the metal center. nih.gov This stereoselectivity suggests a thermodynamically controlled process where rapidly interconverting epimeric species lead to the most stable diastereomer. nih.gov
A light-driven method has also been described for the generation of aryl radicals from both triarylbismuth(III) and (V) reagents. nih.gov This process is proposed to proceed through the formation of a transient organobismuth(IV) intermediate, which is generated either by the oxidation of the Bi(III) species or the reduction of a Bi(V) species. nih.gov
The synthetic utility of the organobismuth(V) intermediates formed via oxidation is most prominently realized through their subsequent reductive elimination. This step involves the formation of a new bond between two of the ligands on the bismuth center, with the bismuth atom being reduced back to the +3 oxidation state.
In the context of aryl transfer reactions, this typically involves the formation of a new carbon-aryl or heteroatom-aryl bond. The regioselectivity of this aryl transfer is a key consideration. Research has demonstrated that in the reductive elimination from certain Bi(V) compounds, the regioselectivity is primarily governed by steric factors of the participating aryl rings. colab.wsresearchgate.net Computational modeling and X-ray crystallography have shown that in a trigonal bipyramidal Bi(V) complex, the aryl group to be transferred is positioned in an equatorial site. colab.wsresearchgate.net This specific orientation facilitates the necessary orbital overlap for the aryl transfer to a nucleophile, thereby enhancing the reaction rate and selectivity. colab.wsresearchgate.net This stereoelectronic control is crucial for the rational design of ligand systems for selective aryl transfer reactions. colab.ws
Aryl Transfer Reactions Mediated by Organobismuth(III) Carboxylates
Organobismuth(III) carboxylates are effective reagents for the transfer of aryl groups to a variety of substrates, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed via the aforementioned oxidative addition/reductive elimination pathway.
While the direct use of (acetyloxy)diphenylbismuthine for C-C bond formation is a specific application, the broader class of organobismuth reagents is well-established in this area. nih.gov Theoretical studies on Michael-type additions, a fundamental C-C bond-forming reaction, have provided insights into the mechanistic steps which involve nucleophilic attack followed by proton transfer. nih.gov Although not directly involving bismuth, these studies highlight the fundamental principles of C-C bond formation that can be mediated by organometallic reagents. nih.gov The development of methods for the catalytic functionalization of C-H bonds to form new C-C bonds is an active area of research, with main-group elements like bismuth showing promise. bohrium.com
The formation of carbon-heteroatom bonds is a significant application of organobismuth chemistry. nih.govmiamioh.edursc.org These reactions are fundamental in the synthesis of a wide array of important organic molecules. nih.gov Bismuth-catalyzed C(sp³)–N cross-coupling reactions have been developed, operating under mild conditions and accommodating various NH-heterocycles. nih.gov The mechanism of these reactions can involve the formation of Bi(III)-C(sp³) intermediates which then react with the heteroatom nucleophile. nih.gov
The general paradigm for such transformations often involves a transition metal, but main-group elements like bismuth can exhibit analogous reactivity. nih.govrsc.org The key step is the reductive elimination from a high-valent metal center to form the C-heteroatom bond. nih.gov For example, in some systems, an iminium ion, generated from the oxidation of an α-amino alkyl radical by a bismuth(II) species, can react with an anion to form a C-N bond. nih.gov
| Reaction Type | Reactants | Product | Key Features |
| C(sp³)–N Cross-Coupling | Alkyl Radical Precursor, NH-Heterocycle | Alkylated Heterocycle | Bismuth-catalyzed, mild conditions. nih.gov |
| Arylation of Nucleophiles | Organobismuth(V) Compound, Nucleophile (e.g., R₂NH, ROH, RSH) | Arylated Nucleophile | Proceeds via reductive elimination from a Bi(V) intermediate. colab.wsresearchgate.net |
Lewis Acidity and Electrophilic Activation in Organic Reactions
Beyond redox-mediated catalysis, the Lewis acidic character of organobismuth(III) compounds, including carboxylates, plays a crucial role in their reactivity. The bismuth center can act as a Lewis acid, activating electrophiles and facilitating a variety of organic transformations.
The Lewis acidity at the bismuth center has been identified as an essential factor for the biological activity of some organobismuth compounds. mdpi.com In synthetic chemistry, this property is harnessed to catalyze reactions such as the hydrosilylation of carbonyls. researchgate.net Highly electrophilic dicationic organobismuth catalysts have been generated and shown to efficiently catalyze the hydrosilylation of aldehydes and ketones. researchgate.net The mechanism is believed to involve the activation of the carbonyl group by the bismuth center, followed by the addition of the Si-H bond. researchgate.net
Investigations into a series of organobismuth compounds have revealed that cationic bismuth species can be potent and soft Lewis acids. researchgate.net This characteristic allows them to preferentially form Lewis pairs with soft donors. The efficiency of organobismuth compounds as Lewis acid catalysts has been compared to other main group elements, with studies showing how the ligand environment can be tuned to modulate the Lewis acidity. rsc.org Cationic bismuth(III) complexes have also been shown to mimic transition metals in their ability to activate π-systems, enabling the catalytic allylic C(sp³)-H functionalization of olefins. bohrium.comresearchgate.net This demonstrates the versatility of bismuth compounds in activating otherwise inert bonds through their electrophilic nature.
Ligand Exchange and Redistribution Reactions of Organobismuth(III) Carboxylates
Ligand exchange and redistribution reactions are fundamental processes in organometallic chemistry, and organobismuth(III) compounds are particularly susceptible to these transformations due to the labile nature of the bismuth-ligand bonds. For unsymmetrical organobismuth(III) species like (acetyloxy)diphenylbismuthine, these reactions can lead to a mixture of products, a phenomenon often referred to as dismutation or scrambling.
The redistribution of (acetyloxy)diphenylbismuthine is a thermodynamically driven process that results in the formation of more stable symmetrical bismuth compounds. This equilibrium process is influenced by factors such as solvent polarity, temperature, and the presence of coordinating species. The weak nature of both the Bi-C and Bi-O bonds facilitates the cleavage and reformation of these bonds, allowing for the exchange of ligands between bismuth centers.
A hypothetical redistribution reaction for (acetyloxy)diphenylbismuthine can be envisioned as follows:
2 Ph₂Bi(OAc) ⇌ Ph₃Bi + PhBi(OAc)₂
This equilibrium highlights the tendency of diarylbismuth(III) carboxylates to disproportionate into the corresponding triarylbismuthine and arylbismuth(III) dicarboxylate. Further redistribution could also lead to the formation of triphenylbismuthine and bismuth(III) acetate (B1210297).
The mechanism of these ligand exchange and redistribution reactions is thought to proceed through associative pathways. These pathways involve the formation of transient, hypervalent bismuth intermediates or transition states where the bismuth center is coordinated to more than three ligands. The large atomic radius and Lewis acidic character of bismuth(III) readily accommodate such higher coordination numbers, facilitating the exchange process.
Table 1: Hypothetical Redistribution Reaction of (acetyloxy)diphenylbismuthine
| Reactant | Product 1 | Product 2 |
| (acetyloxy)diphenylbismuthine | Triphenylbismuthine | Phenylbismuth diacetate |
Mechanistic Studies Employing Electrochemical Techniques
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior and reaction mechanisms of organometallic compounds. By studying the electron transfer processes, valuable insights into the stability of intermediates, the nature of bond cleavage, and the influence of ligands on the electronic properties of the metal center can be obtained.
While specific experimental electrochemical data for (acetyloxy)diphenylbismuthine is not extensively documented in publicly available literature, a hypothetical cyclic voltammogram can be proposed based on the known behavior of related organobismuth(III) compounds. The electrochemical behavior of (acetyloxy)diphenylbismuthine is expected to be characterized by both reduction and oxidation processes.
The reduction of (acetyloxy)diphenylbismuthine would likely be an irreversible process corresponding to the cleavage of the bismuth-carbon bonds. This process is typically a multi-electron transfer that leads to the formation of bismuth metal and anionic organic species. The potential at which this reduction occurs can provide information about the strength of the Bi-C bond and the influence of the acetate ligand.
The oxidation of (acetyloxy)diphenylbismuthine may involve the Bi(III)/Bi(V) redox couple. However, organobismuth(V) species are generally less stable than their lighter pnictogen counterparts, so this oxidation may also be irreversible or quasi-reversible, depending on the solvent and supporting electrolyte used. The presence of the carboxylate ligand would be expected to influence the oxidation potential compared to a simple triarylbismuthine.
A hypothetical cyclic voltammetry experiment could provide the following mechanistic information:
Peak Potentials (Eₚ): The potentials of the reduction and oxidation peaks would indicate the energies required for electron transfer, reflecting the electronic environment of the bismuth center.
Peak Currents (iₚ): The magnitude of the peak currents can be related to the concentration of the analyte and the number of electrons transferred in the redox process.
Reversibility: The reversibility of the redox events provides information on the stability of the generated radical ions or other intermediates. Irreversible processes suggest that rapid chemical reactions follow the electron transfer.
Table 2: Hypothetical Electrochemical Processes for (acetyloxy)diphenylbismuthine
| Process | Proposed Electrode Reaction | Mechanistic Insight |
| Reduction | Ph₂Bi(OAc) + 3e⁻ → Bi(0) + 2Ph⁻ + OAc⁻ | Information on Bi-C bond strength and stability of the molecule. |
| Oxidation | Ph₂Bi(OAc) → [Ph₂Bi(OAc)]²⁺ + 2e⁻ | Probing the accessibility and stability of the Bi(V) oxidation state. |
Catalytic Applications of Organobismuth Iii Compounds in Organic Synthesis
Bismuth(III) Carboxylates as Lewis Acid Catalysts
Bismuth(III) carboxylates are a class of organobismuth compounds that have demonstrated considerable utility as Lewis acid catalysts in organic synthesis. Their catalytic activity is attributed to the Lewis acidic nature of the bismuth center, which can activate a range of functional groups. While many bismuth carboxylates have been explored, this section will focus on the applications of this class of compounds, with specific reference to diphenylbismuth acetate (B1210297) where available in the literature.
The Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation in aromatic chemistry. Traditionally, this reaction employs stoichiometric amounts of strong Lewis acids like aluminum chloride, leading to significant waste. masterorganicchemistry.com The exploration of milder, catalytic alternatives has led to the investigation of bismuth compounds. Bismuth triflate, for instance, has been shown to effectively catalyze the Friedel-Crafts acylation of 3-alkyl-1-(phenylsulfonyl)indoles, demonstrating that the choice of Lewis acid can control the regioselectivity of the reaction. wright.edu While specific data for (acetyloxy)diphenylbismuthine in this reaction is not extensively documented, the catalytic activity of other bismuth(III) salts like bismuth(III) acetate in related transformations, such as the Erlenmeyer synthesis of azlactones, suggests the potential of bismuth carboxylates in promoting acylation reactions. researchgate.net
Key Features of Bismuth-Catalyzed Friedel-Crafts Type Reactions:
Catalytic Activity: Bismuth(III) compounds can be used in catalytic amounts, offering a more environmentally benign alternative to traditional stoichiometric Lewis acids.
Regiocontrol: The nature of the bismuth catalyst can influence the position of acylation on the aromatic ring. wright.edu
Mild Conditions: These reactions can often be carried out under milder conditions than those required for traditional Friedel-Crafts reactions.
| Catalyst | Substrate | Acylating Agent | Product | Yield (%) | Reference |
| Bismuth Triflate | 3-alkyl-1-(phenylsulfonyl)indoles | Acyl Halides | C-2 Acylated Indoles | Not Specified | wright.edu |
| Bismuth(III) Acetate | Aromatic Aldehydes/Hippuric Acid | Acetic Anhydride | Azlactones | Moderate to Good | researchgate.net |
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acid catalysis plays a crucial role in accelerating these reactions and controlling their stereoselectivity. Bismuth(III) compounds have emerged as effective catalysts for both Diels-Alder and aza-Diels-Alder reactions. The Lewis acidic bismuth center coordinates to the dienophile, lowering its LUMO energy and thereby accelerating the cycloaddition. While comprehensive studies detailing the use of (acetyloxy)diphenylbismuthine are limited, the broader class of organobismuth(III) compounds has shown promise in this area.
The Michael addition, or conjugate addition, is a fundamental method for forming carbon-carbon bonds. youtube.com This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalytic approaches to asymmetric Michael additions have been extensively developed, often employing chiral amines or their derivatives. nih.govmdpi.comnih.govkoreascience.kr While direct catalytic use of (acetyloxy)diphenylbismuthine in Michael additions is not prominently reported, the broader family of bismuth compounds has been explored in related transformations. The Lewis acidity of Bi(III) can activate the α,β-unsaturated system, facilitating the nucleophilic attack.
Recent Advances in Organocatalytic Michael Additions:
Development of chiral bifunctional organocatalysts for enantioselective additions. nih.gov
Use of boronate-amine complexes as chiral hydroxide (B78521) synthons. nih.gov
Application to a wide range of ketones and α,β-unsaturated nitro compounds. mdpi.com
| Catalyst System | Nucleophile | Acceptor | Product | Enantiomeric Excess (ee) | Reference |
| Binaphthyl-modified bifunctional organocatalyst | 3-Aryl-substituted oxindoles | Methyl vinyl ketone | Quaternary oxindoles | up to 91% | nih.gov |
| (R, R)-1,2-diphenylethylenediamine(DPEN) derivative | Aromatic ketones | trans-β-nitroalkenes | γ-Nitro ketones | up to 98% | mdpi.com |
| Boronate-amine complex | γ/δ-Hydroxy-α,β-enones (intramolecular) | N/A | β-Hydroxy-ketones | Good to excellent | nih.gov |
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. Catalytic systems are essential for achieving efficient and selective hydroaminations. A notable example is the use of a Bi(OTf)₃/Cu(CH₃CN)₄PF₆ system, which effectively promotes the intermolecular hydroamination of 1,3-dienes with carbamates, sulfonamides, and carboxamides. nih.gov This dual catalytic system affords allylic amines in good yields under relatively mild conditions. nih.gov While this specific example does not use a bismuth carboxylate, it highlights the potential of bismuth(III) salts in facilitating this important transformation.
Details of a Bismuth-Catalyzed Hydroamination System:
Catalyst: Bi(OTf)₃/Cu(CH₃CN)₄PF₆ nih.gov
Substrates: 1,3-dienes, carbamates, sulfonamides, carboxamides nih.gov
Product: Allylic amines nih.gov
Yield: Up to 96% nih.gov
Conditions: 0.5-10 mol % catalyst loading, 25-100 °C in 1,4-dioxane (B91453) nih.gov
The formation of ether linkages is a fundamental transformation in organic synthesis. While specific examples of (acetyloxy)diphenylbismuthine in etherification are scarce, the broader class of organobismuth(III) compounds has been utilized in related C-O bond-forming reactions. For instance, triarylbismuth compounds, in the presence of a copper co-catalyst, can participate in O-arylation reactions. nih.gov This reactivity underscores the potential of organobismuth reagents to act as aryl group transfer agents in coupling processes.
Redox Catalysis with Organobismuth Systems
Beyond their role as Lewis acids, organobismuth compounds can participate in redox catalysis, cycling between different oxidation states, most commonly Bi(III) and Bi(V), but also involving Bi(I) and Bi(II). acs.orgnih.gov This capability opens up a range of synthetic transformations that are distinct from their Lewis acid-catalyzed reactions. acs.orgnih.gov
The redox chemistry of bismuth is a key feature that allows it to mediate a variety of organic reactions. nih.gov For instance, high-valent Bi(III)/Bi(V) catalysis has been demonstrated in the C-C bond cleavage of 1,2-diols. acs.orgnih.gov In some catalytic cycles, the organobismuth(III) catalyst maintains its oxidation state while facilitating elementary organometallic steps like transmetalation and insertion. mpg.deresearchgate.net This has been observed in the synthesis of aryl sulfonyl fluorides from aryl boronic acids. mpg.deresearchgate.net Furthermore, low-valent Bi(I)/Bi(III) redox cycling has been harnessed for the catalytic activation of small molecules like nitrous oxide (N₂O). nih.gov
While the traditional catalytic applications of Bi(III) compounds often rely on their non-redox Lewis acidity, the exploration of their redox properties is an emerging and promising area of main-group catalysis. acs.orgnih.gov
Bi(III)/Bi(V) Catalytic Cycles in Fluorination and Arylation
The ability of bismuth to cycle between the +3 and +5 oxidation states has been harnessed to develop novel catalytic transformations, particularly in fluorination and arylation reactions. acs.orgnih.gov Unlike traditional bismuth chemistry that often relies on its Lewis acidity, these catalytic cycles involve the direct participation of the bismuth center in redox processes, mimicking the reactivity of transition metals. mpg.denih.gov
A significant breakthrough in this area is the development of bismuth-catalyzed fluorination of arylboronic esters. mpg.denih.gov This transformation, which is highly valuable in the pharmaceutical and agrochemical industries, has been achieved through a rationally designed bismine catalyst that facilitates a Bi(III)/Bi(V) redox cycle. mpg.denih.gov The proposed mechanism involves the transmetalation of the aryl group from the boronic ester to the Bi(III) center, followed by oxidation to a Bi(V) species with a fluorinating agent. acs.orgmpg.de Subsequent reductive elimination from the Bi(V) intermediate furnishes the desired aryl fluoride (B91410) and regenerates the Bi(III) catalyst. mpg.denih.gov
Key to the success of this catalytic cycle is the design of the ligand scaffold around the bismuth atom, which stabilizes the high-valent Bi(V) intermediate and facilitates the crucial C-F bond-forming reductive elimination step. mpg.dersc.org For instance, a dianionic bis-aryl sulfoximine (B86345) ligand has been shown to be effective in promoting the catalytic fluorination of a wide range of arylboronic esters. nih.gov
Similarly, Bi(III)/Bi(V) redox catalysis has been applied to the arylation of various substrates. researchgate.net These reactions leverage the ability of pentavalent organobismuth compounds to act as efficient aryl transfer reagents. wikipedia.org The catalytic cycle typically involves the in-situ generation of the active Bi(V) species from a Bi(III) precursor and an oxidant.
Table 1: Examples of Bi(III)/Bi(V) Catalyzed Reactions
| Reaction Type | Substrate | Reagent | Catalyst | Product | Reference |
| Fluorination | Arylboronic Esters | 2,6-dichloro-1-fluoropyridinium tetrafluoroborate | Bismine Complex | Aryl Fluorides | mpg.denih.gov |
| Arylation | Alcohols, Amines | Triarylbismuth(V) diacetates | Copper salts | Aryl ethers, Aryl amines | wikipedia.org |
| Oxidative Coupling | Arylboronic Acids | Perfluoroalkyl sulfonate salts | Electron-deficient sulfone ligated Bi catalyst | Aryl Triflates and Nonaflates | nih.gov |
Exploration of Bi(II)/Bi(III) Redox Processes
Beyond the well-established Bi(III)/Bi(V) cycle, the exploration of low-valent bismuth species has opened up new avenues in catalysis, particularly involving the Bi(II)/Bi(III) redox couple. acs.orgnih.gov This one-electron redox process offers unique reactivity that is complementary to the two-electron pathways of the Bi(III)/Bi(V) system. acs.org
A notable example of Bi(II)/Bi(III) catalysis is the dehydrocoupling reaction of hydrosilanes with N-oxyl radicals like TEMPO. acs.orgnih.gov In this process, a transient Bi(II) species is proposed to be generated, which then participates in a catalytic cycle involving hydrogen atom abstraction from the silane (B1218182) and subsequent reaction with the radical. acs.org The generation of the active Bi(II) species can be achieved through various methods, including the photolytic homolysis of a Bi-S bond in a diaryl(bismuth)thiolate precatalyst. nih.gov
The existence and catalytic relevance of Bi(II) intermediates have been supported by both experimental and computational studies. acs.org These low-valent bismuth species have demonstrated potential in radical-mediated transformations and offer a unique platform for developing novel catalytic reactions. nih.gov
Catalysis in Polymerization Reactions
Organobismuth compounds have also found utility as catalysts in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters. mdpi.comdoi.org These polymers are of significant interest as sustainable alternatives to conventional plastics derived from fossil fuels. nih.gov
Ring-Opening Polymerization of Cyclic Esters
Bismuth-based catalysts have shown considerable activity in the ROP of various cyclic esters, such as lactide, ε-caprolactone, and other lactones. mdpi.comdoi.org The mechanism of ROP catalyzed by organobismuth compounds typically proceeds via a coordination-insertion mechanism. The bismuth center coordinates to the carbonyl oxygen of the cyclic ester, activating it towards nucleophilic attack by an initiator, which can be an alcohol or the growing polymer chain.
The nature of the ligands attached to the bismuth center plays a crucial role in determining the catalytic activity and selectivity of the polymerization process. magtech.com.cn By tuning the steric and electronic properties of the ligands, it is possible to control the rate of polymerization and the properties of the resulting polymer, such as its molecular weight and stereochemistry. doi.orgnih.gov
Table 2: Organobismuth Catalysts in Ring-Opening Polymerization
| Catalyst Type | Monomer | Polymer | Key Features | Reference |
| Bismuth(III) carboxylates | Lactide, ε-caprolactone | Polylactide (PLA), Polycaprolactone (PCL) | Good activity, control over molecular weight | doi.org |
| Bismuth alkoxides | Lactide | Polylactide (PLA) | High activity, potential for stereocontrol | mdpi.com |
| Bismuth complexes with Schiff base ligands | Lactide, ε-caprolactone | Polylactide (PLA), Polycaprolactone (PCL) | Tunable catalytic performance | magtech.com.cn |
Environmental and Economic Advantages in Catalysis
The use of organobismuth catalysts in organic synthesis offers significant environmental and economic benefits. catalysis.blogresearchgate.net Bismuth is an earth-abundant element and is considered to be one of the least toxic heavy elements, making it an attractive alternative to more hazardous and expensive metals like palladium, platinum, and rhodium. nih.gov
The development of efficient catalytic processes using bismuth can lead to more sustainable chemical manufacturing by reducing waste, lowering energy consumption, and utilizing safer materials. catalysis.blog The high selectivity often observed with bismuth catalysts minimizes the formation of unwanted byproducts, simplifying purification procedures and reducing waste streams. researchgate.net
Recyclability of Organobismuth Catalytic Systems
A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst. Significant efforts have been made to develop recyclable organobismuth catalytic systems. rsc.orgpcnchemru.orgresearchgate.net One approach involves the heterogenization of the bismuth catalyst by immobilizing it on a solid support. This allows for easy separation of the catalyst from the reaction mixture by simple filtration, enabling its reuse in subsequent reaction cycles with minimal loss of activity. researchgate.net
For instance, bismuth nanocatalysts have been developed that exhibit high catalytic efficiency and can be mechanically recycled multiple times with only a minor decrease in performance. rsc.orgpcnchemru.org These nanocatalysts often possess a high surface area, which contributes to their excellent catalytic activity. rsc.orgpcnchemru.org The development of such recyclable systems is crucial for the economic viability and industrial implementation of bismuth-catalyzed processes. researchgate.net
Coordination Chemistry of Organobismuth Species
Coordination Modes of Diverse Ligand Systems with Bismuth Centers
Carboxylate Ligands
Carboxylate ligands (RCOO⁻) are particularly versatile in their coordination to bismuth(III). Instead of forming simple chelate rings, they often act as bridging ligands, connecting multiple bismuth centers to form dimeric, oligomeric, or polymeric structures. wikipedia.orgresearchgate.net The coordination modes can be highly variable, including monodentate, bidentate chelating, and various bridging fashions. nih.govresearchgate.net For example, in one coordination polymer, carboxylate ligands exhibit different bridging modes that are responsible for the formation of 1D chains. nih.gov The specific nature of the carboxylate and the presence of other functional groups on the ligand can influence the final structure, leading to complex architectures such as those seen in bismuth dipicolinate and citrate (B86180) compounds. nih.govresearchgate.net In some cases, carboxylate groups can also coordinate in a bidentate manner to a single bismuth atom. researchgate.net
N- and O-Donor Ligands
Bismuth(III) is considered a borderline hard/soft acid and thus has a high affinity for ligands containing nitrogen and oxygen donor atoms. researchgate.netiosrjournals.org
Nitrogen-Donor Ligands: A wide range of nitrogen-containing ligands, from simple amines and pyridines to complex macrocycles and pincer ligands, form stable complexes with organobismuth species. nih.govresearchgate.net Intramolecular N→Bi interactions are common in organobismuth compounds where a nitrogen-containing functional group is part of the organic ligand, often leading to hypervalent structures with increased coordination numbers. nih.gov Chelating nitrogen ligands, such as those in pincer frameworks, have been used to stabilize otherwise reactive organobismuth species, including cationic Bi(II) complexes. nih.govacs.org The first bismuth(III) complex with a nitrogen donor macrocycle has been synthesized, revealing an eight-coordinate bismuth center. rsc.org
Oxygen-Donor Ligands: Besides carboxylates, other oxygen-containing ligands also readily coordinate to bismuth. This includes water molecules, which are often found in the coordination sphere of bismuth complexes crystallized from aqueous solutions. nih.govnih.gov Ligands with phenolate (B1203915) groups are also effective, as seen in bismuth gallate coordination networks where phenolate oxygen atoms coordinate to the Bi³⁺ centers. rsc.org The coordination chemistry of Bi(III) with aminopolycarboxylate ligands, which contain both N and O donors, has been extensively studied, revealing a preference for high coordination numbers, typically eight. researchgate.netdaneshyari.com
Table 2: Selected Bond Distances in Bismuth Halide Complexes with a Thiophene-Substituted Phenanthroline Ligand
| Complex | Bi–NL Bond Distances (Å) | Bi–X (Halide) Bond Distances (Å) | Bi···Bi Distance (Å) | Reference |
|---|---|---|---|---|
| [Bi₂Cl₆(phen-thio)₂] | 2.472(2), 2.506(2) | 2.512(7) – 2.900(8) | 4.134(6) | nih.govacs.org |
| [Bi₂Br₆(phen-thio)₂] | 2.507(2), 2.528(2) | 2.652(5) – 3.061(5) | 4.274(6) | nih.govacs.org |
| [Bi₂I₆(phen-thio)₂] | 2.559(5), 2.601(5) | 2.864(5) – 3.361(5) | 4.449(8) | nih.govacs.org |
Sulfur- and Silicon-Containing Ligands
Sulfur-Containing Ligands: Bismuth(III), with its borderline soft character, also forms stable complexes with softer sulfur donor ligands. researchgate.net Ligands such as dithiocarbamates and thiosemicarbazones readily coordinate to bismuth. nih.govresearchgate.net For example, tridentate and pentadentate thiosemicarbazone ligands have been used to synthesize a variety of monomeric and dimeric bismuth(III) complexes. nih.gov The coordination of sulfur can also be used to modulate the catalytic properties of bismuth materials. nih.gov The reaction of bismuth(III) chloride with a diphosphane (B1201432) disulfide ligand results in a halide-bridged dimer where the sulfur atoms of the ligand coordinate to the bismuth centers. rsc.org
Silicon-Containing Ligands: The incorporation of silicon into ligands for organobismuth chemistry is less common but has been explored. For instance, (p-diphenylbismuthphenyl)vinyldimethylsilane was prepared as a monomer for potential polymerization, demonstrating the feasibility of combining these elements in a single molecule. kpi.ua The primary focus of such work has often been on materials science applications rather than a fundamental study of the Bi-Si interaction itself.
Bismuth-Transition Metal Interactions in Coordination Chemistry
The coordination chemistry of organobismuth species, particularly involving interactions with transition metals, is a field of growing interest due to the unique electronic and structural properties these complexes exhibit. wikipedia.org The presence of the heavy bismuth atom can influence the geometry, stability, and reactivity of the resulting coordination compounds. This section delves into the nuanced world of bismuth-transition metal interactions, with a focus on organobismuth(III) compounds. While specific detailed research findings for "(acetyloxy)diphenylbismuthine" are limited in publicly available literature, the principles of its coordination chemistry can be understood by examining related organobismuth carboxylates and their behavior in the presence of transition metals.
Organobismuth(III) compounds can act as ligands, donating their lone pair of electrons to a transition metal center. The nature of the organic and anionic ligands attached to the bismuth center significantly modulates its donor capacity and the stability of the resulting complex. In the case of organobismuth carboxylates, such as the theoretical "(acetyloxy)diphenylbismuthine," the oxygen atoms of the carboxylate group can also participate in coordination, leading to the formation of polynuclear structures or cage-like complexes.
The interaction between bismuth and transition metals can be broadly categorized into several types, including direct bismuth-to-metal bonds and bridging interactions facilitated by ligands. The inert pair effect in bismuth(III) often results in a stereochemically active lone pair, which can influence the coordination geometry around the bismuth center, leading to distorted structures. wikipedia.org
Detailed Research Findings
Research into the coordination chemistry of organobismuth carboxylates has revealed a rich variety of structural motifs. Studies on phenylbismuth dicarboxylates and diphenylbismuth carboxylates show that the carboxylate ligands can adopt various coordination modes, including monodentate, bidentate chelating, and bridging. researchgate.net These differing coordination modes give rise to structures ranging from discrete monomers to extended coordination polymers.
For instance, the reaction of triphenylbismuth (B1683265) with carboxylic acids can lead to the formation of phenylbismuth dicarboxylates and diphenylbismuth carboxylates. researchgate.net X-ray diffraction studies of such compounds have revealed distorted trigonal-bipyramidal or octahedral geometries around the bismuth atom, with the carboxylate ligands often acting as chelating agents. researchgate.net
In the context of bismuth-transition metal complexes, organobismuth ligands can coordinate to transition metals, forming heterobimetallic assemblies. These complexes are of interest for their potential applications in catalysis and materials science. The formation of such complexes can be achieved through various synthetic strategies, including the reaction of a pre-formed organobismuth compound with a transition metal salt or the self-assembly of bismuth salts, organic ligands, and transition metal ions.
Table 1: Representative Bond Lengths in Organobismuth(III) Carboxylate Complexes
| Bond Type | Typical Bond Length (Å) | Compound Class |
| Bi-C (phenyl) | 2.20 - 2.30 | Diphenylbismuth(III) Carboxylates |
| Bi-O (carboxylate) | 2.30 - 2.80 | Phenylbismuth(III) Dicarboxylates |
Note: The bond lengths are generalized from various crystallographically characterized organobismuth(III) carboxylate compounds.
Table 2: Coordination Geometries in Organobismuth(III) Complexes
| Compound Type | Coordination Number | Typical Geometry |
| Diphenylbismuth(III) Monocarboxylate | 4 or 5 | Distorted Tetrahedral or Trigonal Bipyramidal |
| Phenylbismuth(III) Dicarboxylate | 5 or 6 | Distorted Trigonal Bipyramidal or Octahedral |
| Bismuth(III) Carboxylate Polymers | 6 - 8 | Distorted Polyhedra |
Note: The coordination geometry is highly dependent on the nature of the ligands and the crystalline packing forces.
The formation of coordination polymers is a common feature in the chemistry of bismuth carboxylates. mdpi.com These extended structures are often built up from repeating units where carboxylate ligands bridge between bismuth centers. The introduction of a transition metal into such systems can lead to the formation of heterometallic coordination polymers with potentially interesting magnetic or catalytic properties.
Computational and Theoretical Investigations of Bismuthine, Acetyloxy Diphenyl and Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has become a central method for the computational study of bismuth compounds, offering a balance between accuracy and computational cost. researchgate.netresearchgate.net It is employed to analyze electronic structures, predict geometries, and understand reaction mechanisms. rsc.orgresearchgate.net For compounds like Bismuthine, (acetyloxy)diphenyl-, DFT calculations can elucidate the nature of the bonds, the charge distribution within the molecule, and the energies of its frontier molecular orbitals. Relativistic effects, which are significant for heavy elements like bismuth, are often incorporated into these calculations to improve the accuracy of the results. aps.org
While specific energetic profiles for reactions involving Bismuthine, (acetyloxy)diphenyl- are not extensively documented, DFT is a primary tool for mapping reaction pathways for analogous organobismuth compounds. nih.gov These calculations are crucial for understanding mechanisms such as arylation, oxidation, and catalytic cycles. nih.govbohrium.com
Theoretical studies on related systems explore the following:
Ligand Exchange and Redistribution: DFT can model the thermodynamics and kinetics of redistribution reactions, where arylbismuth(III) dicarboxylates can rearrange into diarylbismuth(III) carboxylates and bismuth(III) tricarboxylates.
Catalytic Cycles: For bismuth-catalyzed reactions, DFT is used to calculate the energies of intermediates and transition states, identifying the rate-determining step. For instance, in urethane (B1682113) formation catalyzed by bismuth carboxylates, the turnover-limiting step was identified as the migratory insertion of the isocyanate into the Bi-O bond of an alkoxy ligand.
Radical Generation: The formation of aryl radicals from organobismuth precursors can be investigated computationally. Light-driven single-electron transfer processes leading to transient organobismuth(IV) intermediates have been proposed, with DFT supporting the feasibility of the mesolytic cleavage of the Bi-C bond. bohrium.com
The study of reaction kinetics through computational methods can reveal complex behaviors. For example, theoretical investigations into urethane formation with Bi(piv)₃ showed intricate kinetics that intermittently display pseudo-0th-order behavior.
The nature of the chemical bonds in Bismuthine, (acetyloxy)diphenyl- is key to its chemical behavior. DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, provide a detailed picture of these interactions. nih.gov
The Bi-O bond in bismuth carboxylates and alkoxides is of particular interest. NBO analysis on analogous diorgano bismuth(III) alkoxides reveals a highly polar Bi-O bond, characterized by a significant n(O)→p(Bi) donor-acceptor interaction. nih.gov This polarity results in a high partial positive charge on the bismuth atom. nih.gov Despite its polar character, the Bi-O bond can also undergo homolysis, indicating a complex bonding situation that influences its reactivity in both polar and radical pathways. nih.gov
The Bi-C bond is comparatively weak, a characteristic feature of heavy main-group organometallics, which contributes to the instability of many organobismuth compounds. nih.gov The geometry around the bismuth center in tricoordinate Bi(III) compounds like triphenylbismuthine is typically pyramidal. wikipedia.org In Bismuthine, (acetyloxy)diphenyl-, the coordination environment is expanded by the acetate (B1210297) ligand. In related arylbismuth(III) dicarboxylates, the carboxylate ligands can chelate, leading to hypervalent structures. rsc.org
| Compound/System | Computational Method | Key Findings on Bonding and Structure | Reference |
|---|---|---|---|
| Diorgano bismuth(III) alkoxide (analog) | DFT/NBO (B3LYP) | Highly polar Bi-O bond with significant n(O)→p(Bi) interaction. Natural charge at Bi is +1.46. | nih.gov |
| Triphenylbismuthine | DFT | Pyramidal geometry with C-Bi-C angles around 94°. Relativistic effects influence structure. | wikipedia.org |
| Bismuth(III) dipicolinate (analog) | X-ray Diffraction & Analysis | Forms a coordination polymer with a distorted tricapped trigonal prismatic geometry around the bismuth atom (coordination number of 9). | researchgate.net |
| [PhBi(2-(C₅H₄N)CO₂)₂]₄ (analog) | X-ray Diffraction & Analysis | Tetrameric structure formed through five-membered chelate rings involving the pyridyl nitrogen and a carboxylate oxygen. | rsc.org |
The reactivity of organobismuth compounds often involves the formation of transient intermediates. DFT calculations are instrumental in characterizing these species, which may be difficult to isolate or observe experimentally.
Cationic Bismuth Species: The cleavage of a Bi-O or Bi-halogen bond in hypervalent organobismuth(III) compounds can lead to the formation of a cationic bismuth scaffold. nih.gov This process is proposed as a key step in the biological activity of some organobismuth compounds. DFT can be used to calculate the dissociation energy of these bonds to evaluate the feasibility of forming such cationic intermediates.
Bismuth Ate Complexes: Pentacoordinate organobismuth(V) compounds can react with organolithium reagents to form hexacoordinate "ate" complexes. For example, pentaphenylbismuth reacts with phenyllithium (B1222949) to produce Li⁺[Ph₆Bi⁻]⁻. wikipedia.org DFT modeling can provide the structure and stability of such complexes.
Reactive Intermediates in Catalysis: In catalytic cycles, DFT helps in understanding the structure of crucial intermediates. In copper-catalyzed reactions of organobismuth acetylides, electrochemical studies combined with theoretical models have been used to characterize the formation of π-intermediate complexes between the copper(I) catalyst and the bismuth acetylide. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or other properties. drugdesign.orgnih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. drugdesign.org
While specific QSAR studies focused on Bismuthine, (acetyloxy)diphenyl- for predictive design are not prominent in the searched literature, the methodology provides a framework for future investigations. A hypothetical QSAR study on a series of organobismuth carboxylates could be designed as follows:
Dataset Assembly: A series of diphenylbismuth(III) carboxylate analogs would be synthesized, varying the carboxylate ligand.
Activity Measurement: A relevant activity, such as catalytic efficacy in a specific organic transformation or a measure of biological activity (e.g., antifungal activity), would be experimentally determined for each compound.
Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated. These can include constitutional, topological, geometric, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model linking the descriptors to the measured activity. nih.gov
Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.
| Compound (Ph₂BiOC(O)R) | Measured Activity (e.g., IC₅₀) | Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., LogP) | Descriptor 3 (e.g., Dipole Moment) |
|---|---|---|---|---|
| R = CH₃ (Acetyloxy) | - | - | - | - |
| R = C₂H₅ | - | - | - | - |
| R = CF₃ | - | - | - | - |
| R = Ph | - | - | - | - |
Such a validated QSAR model could then be used to screen virtual libraries of related compounds to prioritize the synthesis of candidates with potentially enhanced activity.
Theoretical Predictions of Stability and Reactivity
Theoretical methods are invaluable for predicting the stability and reactivity of compounds like Bismuthine, (acetyloxy)diphenyl-.
Stability: The stability of organobismuth(III) carboxylates is often limited by their susceptibility to hydrolysis and redistribution reactions. nih.gov Theoretical calculations can predict thermodynamic stability by computing the free energy of formation. The kinetic stability towards decomposition can be assessed by calculating bond dissociation energies (BDEs). The relatively low energy of the Bi-C bond is a primary reason for the thermal and chemical lability of many organobismuth compounds. nih.gov Similarly, the Bi-O bond, while thermodynamically significant, can be cleaved under certain conditions. nih.gov DFT calculations have been used to determine the dissociation enthalpies of Bi-O and Bi-halogen bonds to understand how these factors influence the activity of hypervalent bismuth compounds.
Reactivity: The reactivity of Bismuthine, (acetyloxy)diphenyl- can be predicted by analyzing its calculated electronic properties.
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate susceptibility towards electrophilic or nucleophilic attack.
Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting regions of reactivity.
Lewis Acidity: The significant positive charge on the bismuth center, as predicted by NBO analysis, suggests it can act as a Lewis acid, coordinating to Lewis bases. nih.gov This is a key aspect of its potential catalytic activity.
Arylating Agent: Like other triarylbismuthines and their derivatives, Bismuthine, (acetyloxy)diphenyl- can potentially serve as a source of phenyl groups in cross-coupling reactions. nih.gov
Theoretical studies can also guide the development of new reactions. For example, computational investigations into the generation of aryl radicals from organobismuth compounds under photoredox conditions help to define the scope and mechanism of these transformations. bohrium.com
Advanced Research Directions and Emerging Areas in Organobismuth Chemistry
Development of Structurally Stable Organobismuth Catalysts
A significant hurdle in the application of organometallic compounds in catalysis is their stability. The bismuth-carbon bond is inherently weak compared to other elements in Group 15, which can lead to catalyst degradation. nih.gov Research in organobismuth chemistry is actively addressing this challenge by designing more robust catalysts.
The stability of pentavalent organobismuth compounds like (acetyloxy)diphenylbismuthine is influenced by the nature of the ligands attached to the bismuth center. The general structure of triarylbismuth(V) dicarboxylates, to which (acetyloxy)diphenylbismuthine belongs, offers a degree of stability. However, like many organobismuth(V) reagents, they can be sensitive to hydrolysis. amanote.com
Strategies to enhance stability often involve the incorporation of sterically bulky ligands or the creation of cyclic structures, which can protect the reactive Bi-C bond. nih.gov While specific studies on the thermal decomposition of (acetyloxy)diphenylbismuthine are not extensively detailed in current literature, research on related bismuth(III) acetate (B1210297) shows it decomposes upon heating. nih.gov The development of more stable Bi(V) catalysts often involves creating compounds with stronger, less labile bonds to the bismuth center, a key focus for making them viable for industrial applications.
Functionalization Strategies for Enhanced Reactivity and Selectivity
The reactivity and selectivity of organobismuth catalysts can be finely tuned through strategic functionalization. For (acetyloxy)diphenylbismuthine, the primary method of its formation is itself a functionalization process. Typically, a triaryl organobismuth(III) compound, such as triphenylbismuth (B1683265), is oxidized to a bismuth(V) species. nih.gov
The synthesis of diarylbismuth(III) carboxylates can be achieved through the acidolysis of the corresponding triarylbismuthines. amanote.com To arrive at the pentavalent (acetyloxy)diphenylbismuthine, a common route involves the oxidation of a Bi(III) precursor. For instance, triarylbismuth compounds can be readily oxidized by reagents like chlorine or bromine to form triarylbismuth(V) dihalides, Ar₃BiX₂. nih.gov These dihalides can then undergo ligand exchange with carboxylates.
The nature of the carboxylate group, in this case, the acetate group, plays a crucial role in the compound's reactivity. Organobismuth(V) compounds are known to be potent oxidizing agents, capable of converting alcohols to carbonyls and cleaving glycols. nih.gov The selectivity of these reactions can be influenced by the electronic properties of the aryl and carboxylate ligands. Electron-withdrawing groups on the aryl ligands tend to increase the oxidizing power of the Bi(V) center. nih.gov This principle allows for the rational design of organobismuth reagents with tailored reactivity for specific synthetic transformations.
Exploration of Novel Bismuth-Based Catalytic Platforms (e.g., Bifunctional Catalysts)
Bifunctional catalysis, where a single molecule contains two distinct catalytic sites that work in concert, is a powerful strategy for achieving new reactivity and selectivity. nih.govgoogle.com This approach is being explored within organobismuth chemistry to develop novel catalytic platforms.
While direct research on (acetyloxy)diphenylbismuthine as a bifunctional catalyst is limited, its structure presents intriguing possibilities. The molecule possesses a Lewis acidic bismuth(V) center and a potentially basic carboxylate oxygen. This combination could, in theory, allow it to activate both an electrophile (at the bismuth center) and a nucleophile (via the acetate group) simultaneously in a reaction. nih.govgoogle.com
Researchers have successfully synthesized air-stable organobismuth(III) compounds that act as bifunctional Lewis acid/base catalysts. researchgate.net For example, a cationic organobismuth(III) compound featuring a sulfur atom in the ligand framework demonstrated this dual reactivity, with the bismuth center acting as the Lewis acid and the sulfur as the Lewis base. researchgate.net Extending this concept to pentavalent systems like (acetyloxy)diphenylbismuthine could lead to the development of highly efficient and selective catalysts for a range of organic reactions. The design of ligands that strategically position both acidic and basic functionalities is a key direction in this emerging area. nih.gov
Integration of Organobismuth Compounds in Advanced Materials Synthesis
Organobismuth compounds are valuable precursors for the synthesis of advanced materials, particularly bismuth-containing oxides, sulfides, and other functional materials. samaterials.comamericanelements.com Bismuth oxide (Bi₂O₃), for instance, has applications in photocatalysis, sensors, and as a component in solid oxide fuel cells.
(Acetyloxy)diphenylbismuthine can serve as a precursor in chemical synthesis for various bismuth-containing materials. samaterials.com The primary advantage of using organometallic precursors is the ability to achieve high-purity materials at lower processing temperatures through methods like chemical vapor deposition (CVD) or solution-based routes. The organic ligands, the phenyl and acetate groups in this case, are designed to decompose cleanly, leaving behind the desired inorganic material. Bismuth(III) acetate is known to be a starting material for synthesizing bismuth(III) sulfide (B99878) (Bi₂S₃) for use in solar cells and for preparing bismuth titanate nanorods as photocatalysts. americanelements.com The principles guiding the use of bismuth(III) acetate as a precursor can be extended to pentavalent organobismuth compounds for creating novel bismuth-based materials.
Green Chemistry Applications and Sustainable Methodologies
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. Bismuth is often referred to as a "green" metal due to its remarkably low toxicity compared to other heavy metals. This makes organobismuth compounds, including (acetyloxy)diphenylbismuthine, attractive reagents and catalysts for sustainable synthesis.
The use of bismuth(III) salts as environmentally friendly catalysts is well-established for various organic transformations, often proceeding under mild, room temperature conditions, and sometimes even in the absence of a solvent. americanelements.com Organobismuth(V) compounds like (acetyloxy)diphenylbismuthine are particularly noted for their role as mild and selective oxidizing agents. nih.gov They can replace more toxic heavy metal oxidants (e.g., lead or chromium-based reagents) in reactions such as the oxidation of alcohols.
Furthermore, the development of catalytic cycles involving bismuth, such as Bi(III)/Bi(V) redox cycling, is a key goal for sustainable chemistry. In such a cycle, a catalytic amount of the bismuth compound would be used with a stoichiometric amount of a benign terminal oxidant, minimizing waste. The inherent low toxicity of bismuth and the potential for creating recyclable catalytic systems position compounds like (acetyloxy)diphenylbismuthine as important targets for future research in green chemistry.
Q & A
Basic Question
- Ventilation : Use fume hoods to avoid inhalation of Bi-containing dust/fumes, which may cause neurological or gastrointestinal toxicity .
- Protective Gear : Wear nitrile gloves, lab coats, and safety goggles. Post-handling, wash exposed skin with soap and water .
- Waste Disposal : Neutralize acidic residues (e.g., from BiCl₃ reactions) before disposal to prevent environmental contamination .
How can substituent effects on aryl groups in triarylbismuthines be systematically analyzed to predict reactivity?
Advanced Question
- Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl substituents (e.g., tris(4-fluorophenyl)bismuthine) enhance electrophilicity, accelerating radical transfer (Table 2, 45–86% yield) .
- Steric Effects : Bulky substituents (e.g., naphthyl groups) reduce reaction efficiency due to hindered aryl radical mobility .
Methodology : Combine Hammett σ constants with kinetic studies to correlate substituent electronic effects with reaction rates .
What spectroscopic methods are used to characterize organobismuth compounds?
Basic Question
- ¹H/¹³C NMR : Identify aryl proton environments (e.g., δ 7.37–7.31 ppm for tris(3-methoxyphenyl)bismuthine) .
- 77Se NMR : Confirm selenide formation in coupling reactions (e.g., δ 400–500 ppm for unsymmetrical diaryl selenides) .
- HRTEM/AFM : Resolve crystalline structure and layer thickness (e.g., 1 nm for few-layer bismuthine) .
How can contradictions in reported reaction yields be resolved through experimental design?
Advanced Question
- Controlled Variable Testing : Replicate reactions under identical conditions (e.g., xenon lamp intensity, solvent purity) to isolate yield discrepancies .
- Mechanistic Probes : Use radical traps (e.g., TEMPO) to confirm/refute radical pathways in disputed mechanisms .
Case Study : AIBN as a radical initiator showed inefficiency (Table 1, entry 4), suggesting alternative initiation pathways in bismuthine-mediated reactions .
What role does radical initiation play in the mechanism of bismuthine-mediated coupling reactions?
Advanced Question
- Radical Generation : Xenon lamp irradiation cleaves Bi–C bonds, generating aryl radicals that react with diselenides (Scheme 1) .
- Initiator-Free Pathways : Unlike AIBN-dependent systems, bismuthine reactions rely on direct photolysis, avoiding initiator-derived byproducts .
Mechanistic Validation : EPR spectroscopy or isotopic labeling (e.g., deuterated solvents) can track radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
